2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide
Description
This compound features a benzothiazole core substituted with a sulfanyl group at the 2-position. The acetamide moiety is linked to a pyridin-4-ylmethyl group, which is further modified with a 2-oxopyrrolidin-1-yl substituent. The sulfanyl and pyrrolidinone groups may enhance binding interactions or modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-17(12-26-19-22-14-4-1-2-5-15(14)27-19)21-11-13-7-8-20-16(10-13)23-9-3-6-18(23)25/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQDKJYVXXPBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with carbon disulfide and a base to form the benzothiazole ring.
Preparation of Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving pyridine derivatives and appropriate reagents.
Coupling Reaction: The benzothiazole and pyridine intermediates are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., temperature, solvent, catalyst).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}acetamide (QJZ)
- Molecular Formula : C₁₄H₁₂N₄OS₂ .
- Key Features :
- Benzothiazole core with acetamide at the 2-position.
- Pyrimidine ring substituted with methylsulfanyl at the 4-position.
- Comparison: The target compound replaces QJZ’s pyrimidine ring with a pyridine-pyrrolidinone system. QJZ’s methylsulfanyl group may enhance lipophilicity, whereas the target’s sulfanyl-pyrrolidinone combination balances hydrophilic and hydrophobic interactions .
N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-[[3-(4-Nitrophenyl)-4-oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Molecular Formula : C₂₇H₁₉N₅O₄S₂ (inferred from ECHEMI data) .
- Key Features :
- 6-Methylbenzothiazole with a pyrimidoindole scaffold.
- Nitrophenyl and sulfanyl groups.
- Comparison: The target compound lacks the bulky pyrimidoindole and nitro groups, likely reducing steric hindrance and improving target accessibility. The nitro group in ECHEMI’s compound may confer electron-withdrawing effects, altering electronic properties and reactivity compared to the target’s pyrrolidinone .
2-(Benzenesulfonyl)-N-[4-(4-Ethoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide
- Molecular Formula : C₁₉H₁₉N₃O₃S₂ (inferred from evidence) .
- Key Features :
- Thiazole core with benzenesulfonyl and ethoxyphenyl substituents.
- Comparison: The target compound’s benzothiazole core differs from this thiazole derivative, which may influence π-π stacking interactions. The ethoxyphenyl group in this analog increases hydrophobicity, whereas the target’s pyridine-pyrrolidinone system introduces polar functionality .
Structural and Functional Implications
Key Substituent Effects
Hypothesized Pharmacological Properties
- Target Compound: The pyrrolidinone may improve solubility and enable hydrogen bonding with biological targets (e.g., enzymes or receptors).
- QJZ : Methylsulfanyl-pyrimidine could enhance metabolic stability but may reduce aqueous solubility.
- ECHEMI’s Compound : The nitro group and pyrimidoindole scaffold may confer redox activity or cytotoxicity, common in anticancer agents .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.47 g/mol. The compound features a benzothiazole ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. A study found that certain benzothiazole derivatives had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, demonstrating their potential as antimicrobial agents .
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that related compounds can selectively induce cytotoxicity in tumorigenic cell lines while sparing normal cells. For example, specific derivatives demonstrated EC50 values ranging from 28 to 290 ng/mL against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties. Benzothiazole derivatives have been implicated in inhibiting amyloid-beta aggregation, a key factor in Alzheimer’s disease pathogenesis. Compounds with similar structures have shown IC50 values in the micromolar range against amyloid-beta binding interactions, indicating their potential role in neurodegenerative disease treatment .
The biological activities of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Receptor Modulation : The interaction with specific receptors involved in cell signaling pathways may also contribute to their biological effects.
Research Findings and Case Studies
Recent investigations into the compound's biological activity include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
